

An In-depth Technical Guide to 3-epi-Padmatin: Chemical Structure and Properties

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Compound of Interest

Compound Name: 3-epi-Padmatin

Cat. No.: B13919872

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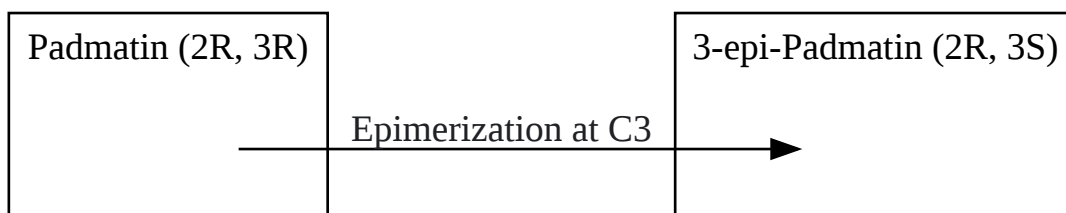
Abstract

3-epi-Padmatin is a naturally occurring flavanone, a type of flavonoid, that has been identified in plant species such as *Inula graveolens* and *Dalbergia velutina*. As an epimer of the more commonly studied Padmatin, its distinct stereochemistry suggests the potential for unique biological activities. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of **3-epi-Padmatin**. While detailed experimental and biological data for this specific compound are limited in publicly accessible scientific literature, this document consolidates the confirmed structural information and provides context based on related compounds from its natural sources.

Chemical Structure and Identification

3-epi-Padmatin is a diastereomer of Padmatin. The "3-epi" designation indicates that the stereochemistry at the C3 position of the chromen-4-one ring is inverted relative to Padmatin. Based on spectroscopic data and chemical synthesis, Padmatin is known to have a (2R, 3R) configuration. Consequently, **3-epi-Padmatin** is identified as (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one.

The structural relationship between Padmatin and its 3-epimer is crucial for understanding potential differences in their biological activities, as stereochemistry often plays a pivotal role in molecular interactions with biological targets.



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Caption: Stereochemical relationship between Padmatin and **3-epi-Padmatin**.

Table 1: Chemical Identifiers for 3-epi-Padmatin

Identifier	Value
IUPAC Name	(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one
CAS Number	140694-62-8
PubChem CID	11472604
SMILES	<chem>O=C1C2=C(O)C=C(OC)C=C2O--INVALID-LINK--[C@@H]1O</chem>

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-epi-Padmatin**, such as melting point and solubility, are not extensively reported in the scientific literature. However, based on its chemical structure, some properties can be calculated or inferred.

Table 2: Physicochemical Properties of 3-epi-Padmatin

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₇	
Molecular Weight	318.28 g/mol	
Appearance	Solid (predicted)	
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.	

Note: The appearance and solubility are based on general characteristics of flavonoids and information from chemical suppliers. Specific experimental data is not available.

Spectroscopic Data

While some vendors' certificates of analysis indicate that H-NMR and HPLC data are consistent with the structure of **3-epi-Padmatin**, the actual spectral data are not publicly available. The structural elucidation of flavonoids is typically achieved through a combination of spectroscopic techniques, including:

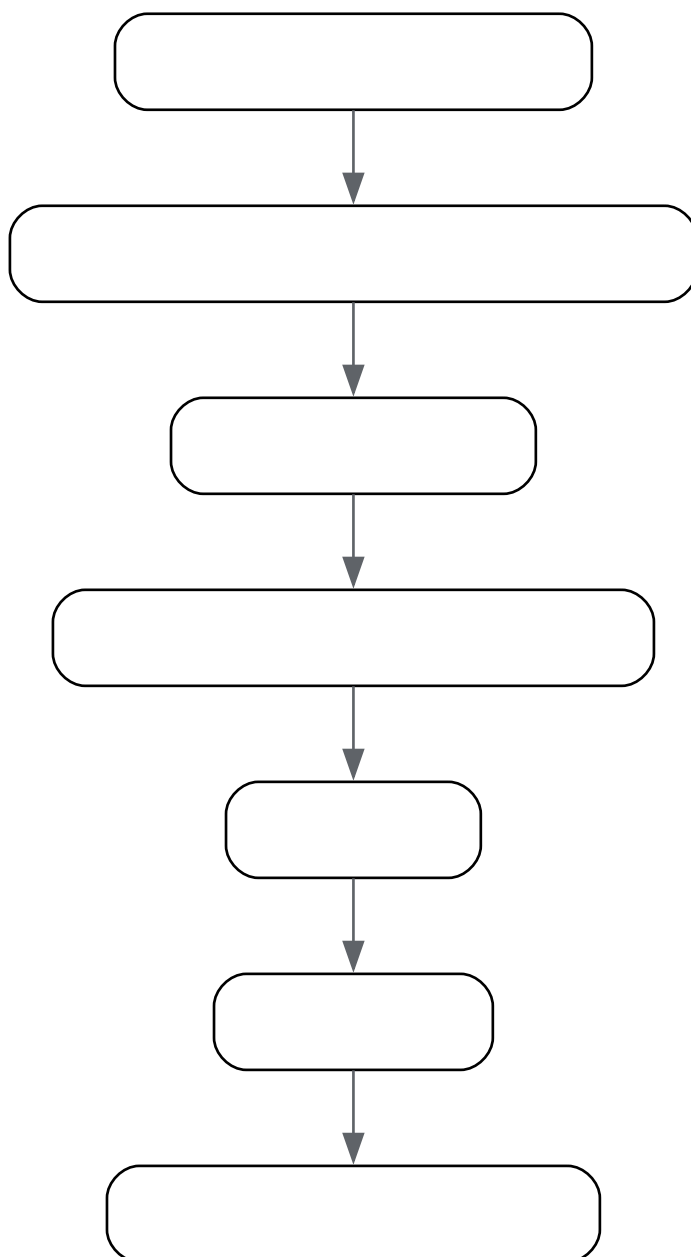
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons. The stereochemistry can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns can provide additional structural information.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the flavonoid chromophore.

A detailed experimental protocol for the isolation and structural elucidation of flavonoids, which would be applicable to **3-epi-Padmatin**, is outlined below.

Experimental Protocols

General Protocol for Isolation and Purification of Flavonoids from Plant Material

This is a generalized workflow for the isolation of flavonoids from natural sources like *Inula graveolens* or *Dalbergia velutina*. The specific conditions would need to be optimized for **3-epi-Padmatin**.



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Caption: General workflow for the isolation of **3-epi-Padmatin**.

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically found in the more polar fractions like ethyl acetate and n-butanol.
- **Column Chromatography:** The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified by preparative HPLC to obtain the pure compound.
- **Structural Elucidation:** The structure of the isolated pure compound is then determined using spectroscopic methods as described in Section 3.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the biological activity and modulated signaling pathways of **3-epi-Padmatin** in the current scientific literature. However, flavonoids isolated from *Dalbergia velutina* have been reported to exhibit cytotoxic activities against various cancer cell lines. It is plausible that **3-epi-Padmatin** may also possess such properties, but this requires experimental validation.

Given the absence of specific data for **3-epi-Padmatin**, no signaling pathway diagrams can be generated at this time. Future research should focus on evaluating its potential cytotoxic, anti-inflammatory, and antioxidant activities, and subsequently identifying the molecular mechanisms and signaling pathways involved.

Conclusion and Future Directions

3-epi-Padmatin is a structurally defined natural product with the potential for interesting biological activities due to its specific stereochemistry. However, there is a clear gap in the scientific literature regarding its physicochemical properties, detailed spectroscopic data, and pharmacological effects. This guide provides the foundational chemical information for this compound and highlights the need for further research.

Future studies should aim to:

- Isolate or synthesize sufficient quantities of **3-epi-Padmatin** for comprehensive analysis.
- Fully characterize its physicochemical properties.
- Publish its complete spectroscopic data (NMR, MS, IR, UV).
- Screen for a range of biological activities, including but not limited to cytotoxic, anti-inflammatory, and antioxidant effects.
- Investigate the mechanisms of action and identify any modulated signaling pathways for any observed biological activities.

Such research will be crucial in determining the potential of **3-epi-Padmatin** as a lead compound for drug development.

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